molecular formula C11H14F3N5O3S B7037155 3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide

3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B7037155
M. Wt: 353.32 g/mol
InChI Key: QHAJNROYJZHSCO-UHFFFAOYSA-N
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Description

3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes an oxazole ring, a pyrazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. This reaction is typically carried out under acidic conditions with a catalyst such as sulfuric acid.

    Pyrazole Ring Introduction: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone. This step often requires heating and the presence of a base like sodium ethoxide.

    Sulfonamide Group Addition: The final step involves the sulfonation of the oxazole-pyrazole intermediate using a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium ethoxide, pyridine.

    Acids: Sulfuric acid, hydrochloric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

Medically, the compound shows promise as a therapeutic agent

Industry

Industrially, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the pyrazole and oxazole rings can interact with various receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Pyrazole Derivatives: Compounds like celecoxib, which also contain a pyrazole ring and are used as anti-inflammatory agents.

    Oxazole Derivatives: Compounds such as oxaprozin, which are used for their anti-inflammatory and analgesic properties.

Uniqueness

What sets 3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide apart is its combination of functional groups, which endows it with a unique set of chemical and biological properties

Properties

IUPAC Name

3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5O3S/c1-6-8(10(15)17-22-6)23(20,21)19(3)5-7-4-18(2)16-9(7)11(12,13)14/h4H,5H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJNROYJZHSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)N(C)CC2=CN(N=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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